molecular formula C33H35N B12537527 9,9-Dimethyl-N,N-bis(4-propylphenyl)-9H-fluoren-2-amine CAS No. 651728-04-0

9,9-Dimethyl-N,N-bis(4-propylphenyl)-9H-fluoren-2-amine

Katalognummer: B12537527
CAS-Nummer: 651728-04-0
Molekulargewicht: 445.6 g/mol
InChI-Schlüssel: VZMCIQHMLLGYJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9,9-Dimethyl-N,N-bis(4-propylphenyl)-9H-fluoren-2-amine is a complex organic compound with a unique structure that includes a fluorenyl core substituted with dimethyl and propylphenyl groups

Vorbereitungsmethoden

The synthesis of 9,9-Dimethyl-N,N-bis(4-propylphenyl)-9H-fluoren-2-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the fluorenyl core, followed by the introduction of dimethyl and propylphenyl groups through various substitution reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Analyse Chemischer Reaktionen

9,9-Dimethyl-N,N-bis(4-propylphenyl)-9H-fluoren-2-amine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

9,9-Dimethyl-N,N-bis(4-propylphenyl)-9H-fluoren-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be used in studies involving molecular interactions and binding studies.

    Industry: Used in the production of advanced materials and as a component in various chemical processes.

Wirkmechanismus

The mechanism of action of 9,9-Dimethyl-N,N-bis(4-propylphenyl)-9H-fluoren-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include binding to active sites, altering molecular conformations, or modulating biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 9,9-Dimethyl-N,N-bis(4-propylphenyl)-9H-fluoren-2-amine include other fluorenyl derivatives with different substituents. These compounds may share some chemical properties but differ in their reactivity, stability, and applications. The uniqueness of this compound lies in its specific substituent pattern, which imparts distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

651728-04-0

Molekularformel

C33H35N

Molekulargewicht

445.6 g/mol

IUPAC-Name

9,9-dimethyl-N,N-bis(4-propylphenyl)fluoren-2-amine

InChI

InChI=1S/C33H35N/c1-5-9-24-13-17-26(18-14-24)34(27-19-15-25(10-6-2)16-20-27)28-21-22-30-29-11-7-8-12-31(29)33(3,4)32(30)23-28/h7-8,11-23H,5-6,9-10H2,1-4H3

InChI-Schlüssel

VZMCIQHMLLGYJZ-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=CC=C(C=C1)N(C2=CC=C(C=C2)CCC)C3=CC4=C(C=C3)C5=CC=CC=C5C4(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.